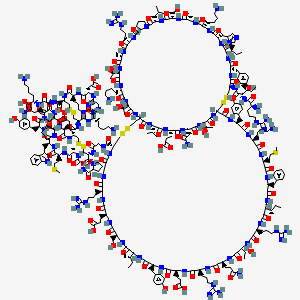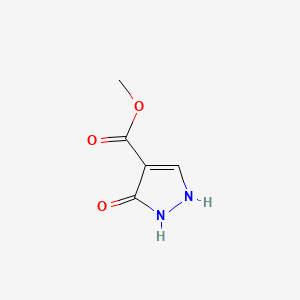
2,4,6-Trichlorophenol 13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichlorophenol-13C6 is a halogenated phenol isotope marker. It is a stable isotope-labeled compound where the carbon atoms in the phenol ring are replaced with carbon-13 isotopes. This compound is commonly used in various scientific research applications due to its unique properties .
Aplicaciones Científicas De Investigación
2,4,6-Trichlorophenol-13C6 is widely used in scientific research, including:
Biology: It is used to study the metabolic pathways and biotransformation processes of halogenated phenols.
Medicine: Research on its potential effects and interactions with biological systems is ongoing.
Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.
Análisis Bioquímico
Cellular Effects
The effects of 2,4,6-Trichlorophenol 13C6 on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. There may be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
2,4,6-Trichlorophenol-13C6 can be synthesized by reacting 2,4,6-Trichlorophenol with an appropriate amount of carbon-13 labeled reducing agent, such as sodium allyl alkyd . The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
2,4,6-Trichlorophenol-13C6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the conditions used .
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichlorophenol-13C6 involves its interaction with various molecular targets and pathways. It can undergo reductive dechlorination by specific microbial communities, leading to the formation of less chlorinated phenols . This process is facilitated by enzymes produced by bacteria such as Dehalobacter and Dehalococcoides .
Comparación Con Compuestos Similares
2,4,6-Trichlorophenol-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. Similar compounds include:
2,4,6-Trichlorophenol: The non-labeled version used as a pesticide and fungicide.
2,4-Dichlorophenol: A related compound with two chlorine atoms, used in similar applications.
4-Chlorophenol: A simpler chlorinated phenol used in various industrial processes.
These compounds share similar chemical properties but differ in their specific applications and the number of chlorine atoms present.
Propiedades
IUPAC Name |
2,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











